Lamiophlomioside A is isolated from Lamiophlomis rotata, a plant native to certain regions in Asia, particularly in China and Tibet. The plant has been traditionally used in herbal medicine for various ailments, which has led to scientific investigations into its bioactive constituents, including Lamiophlomioside A.
Chemically, Lamiophlomioside A is classified as a flavonoid glycoside. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. The glycoside form indicates that it contains a sugar moiety attached to the flavonoid structure, influencing its solubility and biological activity.
The synthesis of Lamiophlomioside A can be approached through various methods, primarily focusing on extraction from natural sources or synthetic organic chemistry techniques.
The extraction process typically involves maceration followed by filtration and evaporation of solvents to concentrate the extract. Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used for characterization and confirmation of the compound's structure.
Lamiophlomioside A has a complex molecular structure characterized by its flavonoid backbone and glycosylated component. The general formula can be represented as .
Lamiophlomioside A participates in various chemical reactions typical of flavonoids:
Reactions involving Lamiophlomioside A can be monitored using spectroscopic methods such as UV-Vis spectroscopy for oxidation studies or chromatographic methods for analyzing hydrolysis products.
The mechanism of action of Lamiophlomioside A is primarily attributed to its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various diseases.
Experimental studies indicate that concentrations as low as 10 µM can exhibit significant antioxidant effects in vitro.
Analytical studies have shown that Lamiophlomioside A retains its activity over a range of temperatures but degrades when exposed to prolonged light.
Lamiophlomioside A has potential applications in:
Research continues to explore its full potential across these fields, with ongoing studies aimed at elucidating additional mechanisms of action and therapeutic benefits.
Lamiophlomioside A represents a specialized metabolite isolated from Lamiophlomis rotata (Benth.) Kudo, a plant species deeply entrenched in the traditional medicine systems of High Asia. As an iridoid glycoside derivative, this compound exemplifies the intricate relationship between plant chemistry and ethnopharmacological utility. Its structural complexity—characterized by a cyclopentanopyran backbone with specific glycosylation patterns—reflects the biochemical adaptations of its source plant to extreme high-altitude environments. The compound's discovery underscores the value of integrating traditional medicinal knowledge with modern phytochemical investigation, particularly for identifying bioactive natural products with potential therapeutic applications. Within the broader chemical profile of L. rotata, Lamiophlomioside A contributes to the plant's observed physiological activities, though its specific pharmacological roles warrant deeper exploration alongside other well-studied constituents like shanzhiside methyl ester and phenylethanoid glycosides [1] [6].
Lamiophlomis rotata (Benth.) Kudo is a perennial herbaceous plant within the Lamiaceae family, subfamily Lamioideae. Recent molecular phylogenetic studies have clarified its taxonomic position, leading to its reclassification under the resurrected genus Phlomoides as Phlomoides rotata (Benth. ex Hook.f.) Mathiesen. This reclassification, supported by plastid DNA markers (including atpB-rbcL, psbA-trnH, and rpl16), resolved significant differences in chemical constituents between Lamiophlomis and Phlomis genera [3] [5]. The plant exhibits distinctive morphological characteristics: a growth height of 2.5–10 cm, horizontally thickened rhizomes (0.5–1.1 cm wide), and decussate diamond-shaped leaves measuring 6–13 cm long and 7–12 cm wide with crenate margins. Its inflorescence forms dense spike-like heads (3.5–7 cm long) with tubular, pubescent calyces (~10 mm long) and purple-red, tube-shaped corollas (~1.2 cm long). The flowering-fruiting season occurs from June to September in its native habitats [2] [4].
Table 1: Botanical Characteristics of Lamiophlomis rotata
Characteristic | Description |
---|---|
Taxonomic Classification | Family: Lamiaceae; Subfamily: Lamioideae; Genus: Phlomoides (syn. Lamiophlomis) |
Growth Habit | Perennial herb, erect, 2.5–10 cm height |
Rhizomes | Horizontally thickened, 0.5–1.1 cm wide |
Leaves | Diamond-shaped, decussate, 6–13 cm long × 7–12 cm wide, crenate margins |
Inflorescence | Spike-like heads, 3.5–7 cm long |
Flowers | Calyx tubular (~10 mm), pubescent; Corolla purple-red, tube-shaped (~1.2 cm) |
Flowering/Fruiting | June to September |
Native Distribution | Tibet, Gansu, Qinghai, Sichuan, Yunnan (China); Nepal; Sikkim; Bhutan |
Elevation Range | 2700–4500 meters above sea level |
Conservation Status | First-class endangered Tibetan medicinal species |
Known as "Daba," "Dabuba," or "Gaguola" in Tibetan, and "Dabage" in Mongolian medicine, L. rotata has been integral to indigenous pharmacopeias for millennia. Tibetan medical theory categorizes its functions as promoting blood circulation ("rLung" regulation), relieving swelling and pain, and removing blood stasis ("Khrag" purification). Traditional applications focused primarily on trauma management—addressing injuries from falls, fractures, traumatic hemorrhage, and rheumatic arthralgia—with additional uses for gynecological conditions like dysmenorrhea and metrorrhagia [4] [6] [9].
The plant was traditionally harvested in autumn during fruiting and typically used whole (herb, root, and rhizome) without extensive processing. However, processing methods involving vinegar or wine were occasionally employed to enhance flavonoid content and analgesic potency. Its ethnopharmacological utility extended beyond monotherapy; it frequently appeared in polyherbal formulations synergized with other medicinal plants. Key traditional preparations included:
Table 2: Traditional Formulations Containing L. rotata in Tibetan Medicine
Preparation | Key Components | Traditional Applications |
---|---|---|
Duyiwei Pian | Lamiophlomis herba (1000 g) | Analgesia, fracture healing, hemostasis, rheumatism, dysmenorrhea |
Xiaotong Plaster | L. rotata, Curcumae longae rhizoma | Sprains, hyperosteogeny, periarthritis, lumbar muscle strain |
Dabage Plaster | L. rotata, Salviae miltiorrhizae, Pyrrosiae folium | Traumatic injury management |
Wuyang Powder | L. rotata, Fel Ursi (bear gall) | Traumatic injury, detumescence, analgesia |
The earliest documented use of L. rotata appears in the Yuewangyaozhen (circa 700 AD), where it was prescribed for "marrow supplementation" and treating "yellow water" (a Tibetan medical concept analogous to edema or rheumatic conditions). This foundational text established its initial therapeutic framework. Subsequently, the Sibu Yidian (765 AD), a classical Tibetan medical masterpiece, detailed its functions, usage, and compatibility principles, cementing its role in formulary practice [1] [4].
By the Qing Dynasty (1848), the Jingzhu Bencao provided meticulous descriptions of the plant’s morphology and ecological preferences, enhancing botanical identification accuracy. Regional standardization began in 1978 when six Chinese provinces (Tibet, Qinghai, Sichuan, Gansu, Yunnan, Xinjiang) incorporated L. rotata into local Tibetan medicine standards. National recognition followed in 1995 with inclusion in the Pharmaceutical Standards of the Ministry of Health of the People's Republic of China (Volume 1). The plant's pharmacopeial status was further elevated when monographs appeared in the Chinese Pharmacopoeia (2000 and 2015 editions), validating its clinical applications for traumatic injury, hemorrhage, and rheumatic arthralgia [1] [4] [9].
Mongolian medical texts, though less extensively documented, reference L. rotata (as "Dabage") for wound healing, porosis, and removing "Huangshui"—a pathological concept analogous to Tibetan "yellow water" disorders. This cross-cultural documentation highlights the plant’s regional significance beyond Tibetan territories and underscores its enduring ethnopharmacological legacy [4].
Table 3: Historical Documentation Timeline of L. rotata
Era/Period | Document | Contributions |
---|---|---|
8th Century CE | Yuewangyaozhen | Earliest record; marrow supplementation, "yellow water" disorders |
8th Century CE | Sibu Yidian (Somaratsa) | Functions, usage, compatibility principles |
Qing Dynasty (1848) | Jingzhu Bencao | Botanical description of morphology and ecology |
1978 | Provincial Standards | Inclusion in Tibetan medicine standards (6 Chinese provinces) |
1995 | National Pharmaceutical Standards | Listed in national standards (Volume 1) |
2000–2015 | Chinese Pharmacopoeia | Official monographs; recognition for trauma, hemorrhage, rheumatic conditions |
Concluding Remarks
Lamiophlomioside A emerges from a rich tapestry of botanical, chemical, and ethnomedical knowledge centered on Lamiophlomis rotata. Its isolation represents a scientific validation of traditional Tibetan, Mongolian, and Chinese medical practices that utilized this plant for centuries. The compound’s structural complexity mirrors the sophisticated biochemical adaptations of its high-altitude source plant, while its discovery exemplifies the value of ethnopharmacology-driven drug discovery. Future research should elucidate the specific pharmacological contributions of Lamiophlomioside A within L. rotata's multi-compound therapeutic matrix, potentially revealing novel mechanisms of action relevant to trauma, inflammation, and pain management—the very applications enshrined in historical medical texts [1] [4] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: